molecular formula C15H10ClIN2O3S B2771959 4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid CAS No. 532939-58-5

4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B2771959
CAS No.: 532939-58-5
M. Wt: 460.67
InChI Key: YBLHSFNYIUDJNF-UHFFFAOYSA-N
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Description

4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted benzoic acid core, an iodophenyl group, and a carbamothioyl linkage, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process may include:

    Halogenation: Introduction of the chloro group to the benzoic acid core.

    Coupling Reaction: Attachment of the iodophenyl group through a carbonyl linkage.

    Thioamide Formation: Introduction of the carbamothioyl group.

Each step requires specific reagents and conditions, such as the use of halogenating agents, coupling catalysts, and thioamide-forming reagents. The reaction conditions often involve controlled temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The carbamothioyl linkage can be hydrolyzed to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamothioyl group may yield amines and thiols, while oxidation may produce sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoic acid
  • 4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid
  • 4-Chloro-3-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid

Uniqueness

4-Chloro-3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-3-[(2-iodobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClIN2O3S/c16-10-6-5-8(14(21)22)7-12(10)18-15(23)19-13(20)9-3-1-2-4-11(9)17/h1-7H,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLHSFNYIUDJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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